molecular formula C8H8N2S B086132 5-Amino-2-methylbenzothiazole CAS No. 13382-43-9

5-Amino-2-methylbenzothiazole

Cat. No. B086132
CAS RN: 13382-43-9
M. Wt: 164.23 g/mol
InChI Key: GPWQHYMVUZYWIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-2-methylbenzothiazole derivatives often involves methods that allow for the introduction of amino and methyl groups into the benzothiazole core. A common approach for synthesizing 2-aminobenzothiazoles, which can be related to the synthesis of 5-amino-2-methylbenzothiazole, involves the reaction of aryl isothiocyanates with formamides under metal-free conditions. This process is initiated by decarbonylative aminyl radical formation, followed by aminyl radical addition to isothiocyanates and cyclization via sulfur-centered radical intermediates (He et al., 2016). Another method includes the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, resulting in 2-aminobenzothiazoles (Neo et al., 2011).

Scientific Research Applications

1. Pharmaceutical Intermediates

  • Summary of Application: 5-Amino-2-methylbenzothiazole is used as an intermediate in the production of various pharmaceuticals .

2. Anti-Tubercular Compounds

  • Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-tubercular activity .
  • Methods of Application: Synthesis of these derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results or Outcomes: The newly synthesized molecules were found to have better inhibition potency against M. tuberculosis compared to standard reference drugs . The structure-activity relationships of these new benzothiazole derivatives have been studied, along with molecular docking studies of selected compounds against the target DprE1 .

3. Anti-Bacterial and Anti-Fungal

  • Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-bacterial and anti-fungal activities .
  • Results or Outcomes: The outcomes also depend on the specific microorganism being targeted. In general, these compounds have been found to inhibit the growth of a variety of bacteria and fungi .

4. Anti-Oxidant

  • Summary of Application: Benzothiazole derivatives, including those synthesized from 5-Amino-2-methylbenzothiazole, have been found to have anti-oxidant activities .
  • Results or Outcomes: These compounds have been found to exhibit significant anti-oxidant activities, as evidenced by their ability to scavenge free radicals .

5. Anti-Tetanus

  • Summary of Application: 5-Amino-2-methylbenzothiazole has been studied for its anti-tetanus activity .
  • Results or Outcomes: The outcomes also depend on the specific microorganism being targeted. In general, these compounds have been found to inhibit the growth of a variety of bacteria and fungi .

6. Synthesis of N- (4-methyl-1,3-benzothiazol-yl)- N - [ (1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine

  • Summary of Application: 5-Amino-2-methylbenzothiazole is used in the synthesis of N- (4-methyl-1,3-benzothiazol-yl)- N - [ (1,4,5,8-tetramethoxy-2-napthyl)methylidene]amine .
  • Results or Outcomes: The outcomes also depend on the specific pharmaceutical product being synthesized. In general, using this compound as an intermediate can help to streamline the synthesis process and improve the efficiency of producing the final pharmaceutical product .

Safety And Hazards

5-Amino-2-methylbenzothiazole is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWQHYMVUZYWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065430
Record name 5-Benzothiazolamine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylbenzothiazole

CAS RN

13382-43-9
Record name 5-Amino-2-methylbenzothiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzothiazolamine, 2-methyl-
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Record name 5-Benzothiazolamine, 2-methyl-
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Record name 5-Benzothiazolamine, 2-methyl-
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Record name 2-Methyl-1,3-benzothiazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
MB Turner, BA Anderson, GN Samaan… - Current protocols in …, 2018 - Wiley Online Library
… The largest amount of 5-amino-2-methylbenzothiazole that we have used in one reaction is 10 g. Subsequent steps can be scaled up accordingly. Certain reactions can be divided into …
NP Buu-Hoï, A Martani, A Ricci, M Dufour… - Journal of the …, 1966 - pubs.rsc.org
Bz-Amino-derivatives of benzothiazole readily underwent Ullmann–Fetvadjian condensation with naphthols and paraformaldehyde, to give thiazole isosteres of carcinogenic …
Number of citations: 4 pubs.rsc.org
IB Taraporewala - Tetrahedron letters, 1991 - Elsevier
Structural simplification of pentacyclic and hexacyclic antiviral and anti-tumor acridine alkaloids such as dercitin, cyclodercitin and kuanoniamine led to the identification of the thiazo[5,4-…
Number of citations: 31 www.sciencedirect.com
S Karmakar - ChemistrySelect, 2023 - Wiley Online Library
… They utilised Skraup reaction of 5-amino-2-methylbenzothiazole, from which poor yields of 2-methylthiazolo[4,5-f]quinoline and 2-methylthiazolo[5,4-g]quinoline were obtained (Scheme …
DD Burns, KL Teppang, RW Lee… - Journal of the …, 2017 - ACS Publications
… (29) We began by doubly alkylating 5-amino-2-methylbenzothiazole 2 with bromoethane. Next, we performed a nucleophilic opening of the thiazole ring using hydrazine to afford 4-…
Number of citations: 59 pubs.acs.org
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the synthesis, physical and chemical properties of isoxazole and its homologs and derivatives, such as aminoisoxazoles, hydroxyisoxazoles (…
Number of citations: 2 www.sciencedirect.com
V Milata - 2001 - Elsevier
… 2-methyl-thiazolo[4,5-g]quinoline 20, were prepared in 1937 in poor yield using the Skraup reaction and exploiting the blockage of position 4 in 5-amino-2-methylbenzothiazole with a …
Number of citations: 6 www.sciencedirect.com
DD Burns - 2018 - search.proquest.com
… 5-Amino-2-methylbenzothiazole (5.58 g; 29.0 mmol) was placed in a dry 3 necked 100mL round bottomed flask under nitrogen. To this was added a minimal amount of DMSO to …
Number of citations: 0 search.proquest.com
J Prime, B Stanovnik, M Tišler - Journal of Heterocyclic …, 1976 - Wiley Online Library
… In a similar manner, it has been postulated that the formation of a fused pyridine ring, starting from 5-amino-2-methylbenzothiazole (4) or 5-aminobenzo1,2,3-thiadiazole (5), takes place …
Number of citations: 4 onlinelibrary.wiley.com
J Elguero - academia.edu
… Condensation of 5-amino-2-methylbenzothiazole in a type I Ullmann-Jourdan reaction afforded N-(2-methylbenzothiazol-5-yl)anthranilic acid in a 67% isolated yield. Polyphosphoric …
Number of citations: 0 www.academia.edu

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